molecular formula C14H7Cl2F3N2 B1272613 2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile CAS No. 213993-80-7

2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile

Cat. No. B1272613
M. Wt: 331.1 g/mol
InChI Key: CSEYHSQJQFNHOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile involves various strategies. One approach includes the reaction of optically active 2-(p-chlorophenylsulfinyl)acetonitrile with aldehydes in the presence of piperidine, yielding optically active 4-hydroxyalk-2-enenitriles . Another method involves a multicomponent reaction of chloroacetonitrile, malononitrile, aromatic aldehyde, and pyridine to produce pyrido[1,2-a]benzimidazole derivatives . Additionally, the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile serves as a versatile intermediate for creating trifluoromethylated N-heterocycles . Novel 4,6-diaryl-2-oxo(imino)-1,2-dihydro-pyridine-3-carbonitriles have been synthesized from 1-(3-chlorophenyl)-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde and various phenyl ethanones .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, the structure of novel pyrido[1,2-a]indole fluorophores was elucidated through NMR, MS, IR spectra, and X-ray crystallography . Similarly, the structure of 2-(4-chlorophenyl)-2-(N-acetylcarbamoylthio)ethanoic acid was determined after its hydrolysis and formation of a 1:1 adduct with acetonitrile .

Chemical Reactions Analysis

The chemical reactions involving these compounds are diverse. Aryne-mediated transformations have been used to design novel 10-(1H-1,2,3-triazol-1-yl)pyrido[1,2-a]indole fluorophores . The Dakin–West reaction catalyzed by trifluoroacetic acid has been employed to synthesize N-(1-(3-chlorophenyl)-3-aryl-3-oxopropyl)-2-(4-nitrophenyl)acetamides, showcasing a method involving p-nitrophenylacetonitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their synthesis and molecular structure. The optically active 4-hydroxyalk-2-enenitriles exhibit good optical and chemical yields, indicating stability and potential for further reactions . The polysubstituted pyrido[1,2-a]benzimidazole derivatives are produced in moderate yields, suggesting a reliable synthetic route . The photophysical properties of the pyrido[1,2-a]indole fluorophores, including their fluorescence in acetonitrile solutions, highlight their potential applications in materials science .

Scientific Research Applications

Catalytic Asymmetric Synthesis

One application of compounds related to 2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile is in catalytic asymmetric synthesis. For instance, (S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetonitrile, a key intermediate in the synthesis of the antiplatelet drug (S)-clopidogrel, has been synthesized via a Strecker reaction using a homochiral covalent framework catalyst. This method highlights the potential of such compounds in the production of chiral drugs and intermediates in a green and efficient manner (Ma, Chen, Huang, & Dong, 2020).

Spectroscopic and Structural Studies

Another research area involves the spectroscopic and structural studies of similar compounds. For instance, the reaction of 4,6-Bis(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile with transition metals in different solvents has been characterized by various spectroscopic methods. These studies are significant for understanding the chemical properties and potential applications of these compounds (Sadeek, Zordok, El‐Attar, & Ibrahim, 2015).

properties

IUPAC Name

2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2F3N2/c15-10-3-1-8(2-4-10)11(6-20)13-12(16)5-9(7-21-13)14(17,18)19/h1-5,7,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEYHSQJQFNHOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378733
Record name 2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile

CAS RN

213993-80-7
Record name 2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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